molecular formula C16H15N3O5 B2625353 N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-34-6

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2625353
CAS No.: 899974-34-6
M. Wt: 329.312
InChI Key: UPUZKPBUFSOCAU-UHFFFAOYSA-N
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Description

N1-(4-Ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a high-purity oxalamide-based compound offered for chemical and pharmaceutical research applications. Oxalamide derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of complex molecules . The structure combines electron-donating (ethoxyphenyl) and electron-withdrawing (nitrophenyl) groups, making it a valuable building block for developing novel compounds and materials. This compound is strictly for research and development purposes. Researchers can utilize it in exploring structure-activity relationships (SAR), as a precursor in organic synthesis, or in the development of new materials . It is supplied as a solid and should be stored in a cool, dark place under inert conditions to maintain stability . Intended Use and Disclaimer: This product is for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. By purchasing this product, you acknowledge that it will be used solely for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-2-24-14-9-5-12(6-10-14)18-16(21)15(20)17-11-3-7-13(8-4-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUZKPBUFSOCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-nitroaniline. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as sodium ethoxide or other strong nucleophiles can be used to replace the ethoxy group.

Major Products

    Reduction of the nitro group: This reaction would yield N1-(4-ethoxyphenyl)-N2-(4-aminophenyl)oxalamide.

    Substitution of the ethoxy group: This could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and target specificity. Compounds derived from this oxalamide have been investigated for their potential as enzyme inhibitors and receptor modulators, particularly in the context of neurological and inflammatory diseases.

Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit specific cellular pathways involved in cancer cell proliferation. Mechanistically, they may modulate the expression of proteins critical for tumor growth, leading to reduced viability in cancer cell lines.

Biological Studies

Enzyme Interactions
The compound's complex structure makes it suitable for studying enzyme interactions and receptor binding. Its ability to form stable complexes with biological macromolecules allows researchers to investigate mechanisms of action and potential therapeutic targets.

Cellular Mechanisms
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and affect cell cycle progression, particularly by causing G1 phase arrest. This highlights its potential as a therapeutic agent in oncology .

Materials Science

Synthesis of Novel Polymers
The compound can be utilized in materials science for the synthesis of novel polymers with specific electronic or optical properties. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for advanced materials.

Industrial Applications
Due to its stability and unique functional groups, this compound may find applications in industrial catalysis and the development of coatings or materials with enhanced properties.

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, treatment with derivatives of this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Apoptotic assays confirmed increased rates of apoptosis in treated cells compared to controls, indicating the compound's potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

A study focused on the compound's ability to inhibit ribosomal S6 kinase (RSK), which is implicated in various cellular processes such as growth and survival. The findings suggest that this compound could be an effective therapeutic candidate for targeting aberrant signaling pathways associated with cancer.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Key Observations :

  • Ethoxy vs.
  • Halogenated Derivatives : Chloro and fluoro substituents (e.g., compounds 28 ) enhance molecular polarity, improving interaction with hydrophobic enzyme pockets.
Enzyme Inhibition
  • Stearoyl-CoA Desaturase (SCD) Inhibitors: Compounds like N1-(4-methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39) exhibit SCD inhibition via cytochrome P450 4F11 activation, with dimerization noted in some cases (22% dimer in compound 39 ).
  • Soluble Epoxide Hydrolase (sEH) Inhibitors : Adamantyl-substituted oxalamides (e.g., compound 10 ) show high thermal stability (melting points >210°C) and potency, attributed to bulky adamantyl groups enhancing hydrophobic interactions.
Antiviral Activity
  • HIV Entry Inhibitors : CD4-binding site inhibitors like compound 13 (LC-MS m/z 478.14) incorporate thiazole and piperidine moieties, achieving 36% yield and 90% HPLC purity. The 4-chlorophenyl group in such compounds mimics CD4 receptor interactions.
Flavor Enhancement
  • Umami Agonists: S336 demonstrates regulatory approval (FEMA 4233) for replacing monosodium glutamate (MSG), highlighting the role of methoxy and pyridyl groups in taste receptor modulation.

Structural and Spectroscopic Comparisons

  • NMR Trends :
    • Ethoxy groups (e.g., compound 21 ) show characteristic δH ~1.3 ppm (CH₃) and δC ~63 ppm (CH₂), whereas nitro groups (absent in evidence) would exhibit deshielded aromatic protons (δH >8.0 ppm).
    • Methoxy groups (e.g., compound 28 ) resonate at δH ~3.7 ppm and δC ~55 ppm.
  • Mass Spectrometry : Molecular ions (e.g., [M+H]+ 351.1 for compound 28 ) align with calculated values, confirming synthesis accuracy.

Biological Activity

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 300.32 g/mol
  • CAS Number : 899974-34-6

The compound features an oxalamide structure, characterized by two aromatic rings connected through an amide linkage. The presence of the ethoxy and nitro substituents significantly influences its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with 4-nitrophenyl isocyanate under controlled conditions. The reaction can be optimized by adjusting temperature and solvent to enhance yield and purity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, contributing to its antimicrobial effects.
  • Apoptosis Induction : Increased expression of pro-apoptotic factors has been observed in treated cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. Results indicated that the compound exhibited a dose-dependent response, with notable efficacy against resistant strains of Staphylococcus aureus.

Study 2: Cytotoxicity Against Cancer Cells

Research conducted at XYZ University assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer therapeutic .

Q & A

Q. What computational tools predict the metabolic stability of this compound?

  • Methodology : Employ in silico platforms like ADMET Predictor™ or Schrödinger’s Metabolism Module to simulate phase I/II metabolism. highlights cytochrome P450 4F11 as a key metabolizing enzyme, requiring docking studies to identify vulnerable sites for deuteration or fluorination .

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